molecular formula C13H13NS B112270 2'-(Methylthio)-[1,1'-biphenyl]-4-amine CAS No. 209731-61-3

2'-(Methylthio)-[1,1'-biphenyl]-4-amine

Cat. No. B112270
M. Wt: 215.32 g/mol
InChI Key: ORLHVUBLPZUJIS-UHFFFAOYSA-N
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Description

The compound “2’-(Methylthio)-[1,1’-biphenyl]-4-amine” appears to be a biphenyl derivative with a methylthio group and an amine group. Biphenyls are aromatic compounds consisting of two phenyl rings connected by a single bond. The methylthio group (-SCH3) and the amine group (-NH2) are functional groups that can significantly influence the compound’s properties and reactivity.



Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the methylthio and amine groups onto the biphenyl core. This could potentially be achieved through various organic reactions, such as nucleophilic substitution or addition reactions. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The biphenyl core might allow for some degree of rotation around the central bond, and the electron-rich nature of the sulfur and nitrogen atoms could influence the compound’s reactivity and interactions with other molecules.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amine group is a common nucleophile and can participate in a variety of reactions, while the sulfur atom in the methylthio group can also be involved in certain types of reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its molecular structure, the nature of its functional groups, and its overall polarity. These could influence properties like solubility, melting point, boiling point, and reactivity.


Scientific Research Applications

Bronchial and Kidney Affinity

A study on the accumulation of polychlorinated biphenyls (PCB) and their sulphur-containing metabolites, including compounds similar to 2'-(Methylthio)-[1,1'-biphenyl]-4-amine, in mice revealed a strong accumulation of these compounds in the mucosa of the bronchi, trachea, and larynx. The bis(methylthio) derivatives, in particular, showed remarkable retention in the kidney cortex, suggesting specific structural requirements for accumulation in these organs (Brandt & Bergman, 1981).

Antimalarial Activity

Research into the synthesis, antimalarial activity, and quantitative structure-activity relationships of a series of compounds structurally related to 2'-(Methylthio)-[1,1'-biphenyl]-4-amine demonstrated excellent activity against resistant strains of parasites and promising pharmacokinetic properties for potential clinical trials (Werbel et al., 1986).

Antihyperglycemic Agents

A study described the synthesis and structure-activity relationship of 1,2-dihydro-4-[[4-(methylthio)phenyl]methyl]-5-(trifluoromethyl)-3H- pyrazol-3-one, highlighting its potent antihyperglycemic effects in diabetic mice. This research suggests the potential for developing new classes of antihyperglycemic agents based on this structural framework (Kees et al., 1996).

DNA Adduct Formation

Another study explored the formation of DNA adducts in rats fed with 3,2'-dimethyl-4-aminobiphenyl, a compound related to 2'-(Methylthio)-[1,1'-biphenyl]-4-amine. This research provided insights into the carcinogenic potential of such compounds and their interactions with DNA, contributing to the understanding of their mechanisms of action and the risks associated with exposure (Shirai et al., 1994).

Food-derived Mutagens and Carcinogens

Investigations into cooked food have identified various mutagenic heterocyclic amines, including those structurally related to 2'-(Methylthio)-[1,1'-biphenyl]-4-amine. These studies have elucidated the formation, presence, and potential health impacts of these compounds in the human diet, contributing to the broader field of food safety and public health (Wakabayashi et al., 1992).

Safety And Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk.


Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its properties, and investigating its potential applications. This could include studying its reactivity, its behavior in various conditions, or its interactions with other molecules.


Please note that this is a general analysis based on the structure of the compound and common chemical principles. For a detailed and accurate analysis, specific experimental data and literature sources would be needed. If you have more specific information or context about this compound, I could potentially provide a more detailed analysis.


properties

IUPAC Name

4-(2-methylsulfanylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NS/c1-15-13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLHVUBLPZUJIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445047
Record name 2'-(Methylsulfanyl)[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-(Methylthio)-[1,1'-biphenyl]-4-amine

CAS RN

209731-61-3
Record name 2'-(Methylsulfanyl)[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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